亚硫酸铵

概述

描述

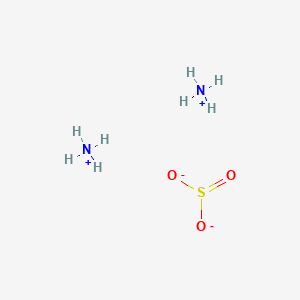

Ammonium sulfite is an inorganic compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and appears as colorless, hygroscopic crystals . This compound is commonly used in various industrial applications, including as a reducing agent and in the production of other chemicals.

科学研究应用

Ammonium sulfite has several scientific research applications:

Chemistry: It is used as a reducing agent in various chemical reactions.

Biology: It is used in the preparation of certain biological samples.

Medicine: It is used in the formulation of some pharmaceutical products.

作用机制

Target of Action

Ammonium sulphite, an inorganic compound, primarily targets the soil environment where it is used as a fertilizer . It also targets the hair shaft when used in hair products .

Mode of Action

Ammonium sulphite is produced by the reaction of ammonia with sulfur dioxide in aqueous solution . In the soil, the ammonium ion is released and forms a small amount of acid, lowering the pH balance of the soil, while contributing essential nitrogen for plant growth . In hair products, it acts as a hair straightening and waving agent .

Biochemical Pathways

It’s known that sulfate reduction with ammonium oxidation (srao) has been reported from laboratory experiments . SRAO is considered an autotrophic process mediated by anammox bacteria, in which ammonium as an electron donor is oxidized by the electron acceptor sulfate .

Pharmacokinetics

It’s known that ammonium sulphite is highly soluble in water , which suggests it could be rapidly absorbed and distributed in the environment or biological systems

Result of Action

The primary result of ammonium sulphite’s action is the provision of essential nitrogen for plant growth when used as a fertilizer . It also lowers the pH balance of the soil . In hair products, it helps in hair straightening and waving .

Action Environment

The action of ammonium sulphite is influenced by environmental factors. For instance, its effectiveness as a fertilizer depends on the pH and nutrient content of the soil . In hair products, the results may vary depending on the hair type and condition . Furthermore, ammonium sulphite is a recognized irritant, and its handling requires appropriate safety measures .

生化分析

Biochemical Properties

Ammonium sulphite plays a significant role in biochemical reactions. It is used in various pretreatment combinations to treat wheat straw, which impacts downstream saccharification based on both the fungal cellulase system and the cellulosome-based whole-cell biocatalysis system .

Molecular Mechanism

It is known that it can be produced in gas scrubbers, consisting of ammonium hydroxide to remove sulfur dioxide from emissions from power plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium sulphite can change over time. For instance, it is used in various pretreatment combinations to treat wheat straw, impacting the properties of the treated substrates .

Metabolic Pathways

Ammonium sulphite is involved in the metabolic pathway of sulfur dioxide removal in power plants . It interacts with ammonia and water in this process .

准备方法

Ammonium sulfite can be synthesized by the reaction of ammonia with sulfur dioxide in an aqueous solution. The chemical equation for this reaction is: [ 2 \text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3 ] This method is often used in gas scrubbers to remove sulfur dioxide from emissions .

化学反应分析

Ammonium sulfite undergoes several types of chemical reactions:

Oxidation: Ammonium sulfite can be oxidized to ammonium sulfate in the presence of oxygen. [ (\text{NH}_4)_2\text{SO}_3 + \text{O}_2 \rightarrow (\text{NH}_4)_2\text{SO}_4 ]

Reduction: As a reducing agent, ammonium sulphite can reduce other compounds.

Substitution: It can react with acids to form sulfurous acid and ammonium salts.

Common reagents and conditions for these reactions include the presence of oxygen for oxidation and various acids for substitution reactions. The major products formed from these reactions include ammonium sulfate and sulfurous acid .

相似化合物的比较

Ammonium sulfite can be compared with other similar compounds such as:

Ammonium sulfate: Used primarily as a fertilizer and in protein purification.

Ammonium bisulfate: Used in the production of fertilizers and in the chemical industry.

Ammonium persulfate: Used as an oxidizing agent in polymer chemistry.

Ammonium sulfite is unique in its application as a reducing agent and its use in gas scrubbers for sulfur dioxide removal .

属性

CAS 编号 |

10196-04-0 |

|---|---|

分子式 |

H5NO3S |

分子量 |

99.11 g/mol |

IUPAC 名称 |

azane;sulfurous acid |

InChI |

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |

InChI 键 |

ZETCGWYACBNPIH-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)[O-] |

规范 SMILES |

N.OS(=O)O |

Key on ui other cas no. |

17026-44-7 10196-04-0 |

物理描述 |

Liquid |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

17026-44-7 (Parent) |

同义词 |

ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

ANone: Ammonium sulphite has the molecular formula (NH4)2SO3 and a molecular weight of 116.14 g/mol.

A: Yes, infrared (IR) spectroscopy has been used to identify ammonium sulphite formed through gas-phase reactions. []

A: Ammonium sulphite is primarily used in the pulp and paper industry. Specifically, it acts as a key component in the ammonium sulphite pulping process, an alternative to traditional kraft pulping. [, , , , , , , , , ]

A: Research indicates that while ammonium sulphite pulping can yield pulp with high strength at certain yields, it might result in lower hemicellulose content and require higher cooking temperatures compared to neutral ammonium sulphite pulping. [, ] The resulting pulps might also exhibit inferior mechanical strength at lower yields (semi-chemical pulps). []

A: One potential benefit of ammonium sulphite pulping is the possibility of recovering valuable byproducts from the spent liquor. This includes using the liquor for fertilizer production, reducing waste and promoting resource efficiency. [, ]

A: Studies have shown that lipophilic extractives in ammonium sulphite pulps tend to contain a higher amount of polymerized matter compared to pulps produced using magnesium-based processes. []

A: Beyond pulping, ammonium sulphite can be used in the treatment of waste pickling acid from steel manufacturing. This process allows for the recovery of iron oxide and ammonium sulphide, showcasing its potential in waste management and resource recovery. []

A: Studies show that when glucose is cooked with ammonium sulphite, a portion of the ammonia reacts with the glucose, forming organic nitrogen compounds. [] This reaction can be influenced by factors like sulphite concentration, impacting the browning intensity and 5-hydroxymethyl-2-furaldehyde (HMF) content of the solution. []

A: Yes, ammonium sulphite can undergo oxidation. Research has focused on the heterogeneous oxidation of ammonium sulphite using cobalt sulphate as a catalyst. The reaction rate is influenced by factors such as oxygen concentration, catalyst concentration, and temperature. []

A: Ammonium sulphite can decompose at elevated temperatures, releasing ammonia and sulfur dioxide gas. [] Specific storage conditions are necessary to maintain its stability.

A: The release of ammonium sulphite into water bodies can lead to oxygen depletion, negatively impacting aquatic life. Proper wastewater treatment and responsible disposal are crucial for minimizing its environmental impact. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)